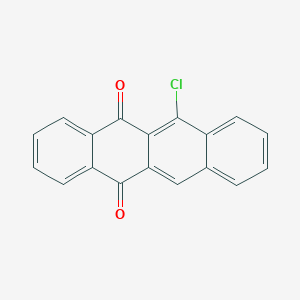
6-Chlorotetracene-5,12-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chlorotetracene-5,12-dione is a chemical compound with the molecular formula C18H9ClO2. It is a derivative of tetracene, a polycyclic aromatic hydrocarbon, and contains a chlorine atom at the 6th position and two ketone groups at the 5th and 12th positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chlorotetracene-5,12-dione typically involves the chlorination of tetracene-5,12-dione. One common method includes the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective chlorination at the 6th position .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 6-Chlorotetracene-5,12-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydroxy derivatives .
Applications De Recherche Scientifique
6-Chlorotetracene-5,12-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and materials.
Biology: The compound has been studied for its potential biological activities, including anticancer properties.
Medicine: Research has explored its use in developing new therapeutic agents, particularly in targeting cancer cells.
Industry: It is utilized in the production of organic electronic materials, such as organic semiconductors and photovoltaic cells .
Mécanisme D'action
The mechanism of action of 6-Chlorotetracene-5,12-dione in biological systems involves its interaction with cellular components. It has been shown to interact with DNA, potentially inhibiting cell proliferation and inducing apoptosis in cancer cells. The compound may also disrupt cell signaling pathways, contributing to its anticancer effects. Molecular docking studies suggest that it binds to the minor groove of DNA, affecting its structure and function .
Comparaison Avec Des Composés Similaires
Tetracene-5,12-dione: Lacks the chlorine atom at the 6th position.
1,10-Phenanthroline-5,6-dione: Contains a different aromatic structure and functional groups.
Rubrene: A polycyclic aromatic hydrocarbon with different substituents
Uniqueness: 6-Chlorotetracene-5,12-dione is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other tetracene derivatives and contributes to its specific chemical and biological properties .
Propriétés
Numéro CAS |
35058-43-6 |
|---|---|
Formule moléculaire |
C18H9ClO2 |
Poids moléculaire |
292.7 g/mol |
Nom IUPAC |
6-chlorotetracene-5,12-dione |
InChI |
InChI=1S/C18H9ClO2/c19-16-11-6-2-1-5-10(11)9-14-15(16)18(21)13-8-4-3-7-12(13)17(14)20/h1-9H |
Clé InChI |
VVOMFGWDAHLSJB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C3C(=C2Cl)C(=O)C4=CC=CC=C4C3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


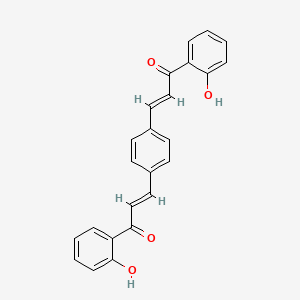
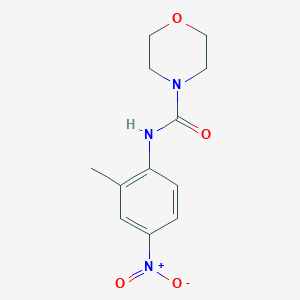

![3-[(5Z)-5-(1-benzyl-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B11962675.png)

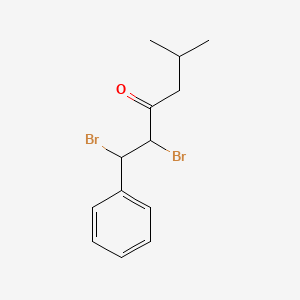

![8-(4-Ethoxy-3-methoxyphenyl)-1,5-diazabicyclo[3.2.1]octane](/img/structure/B11962696.png)
![4-{[(E)-(3,4-dichlorophenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B11962702.png)
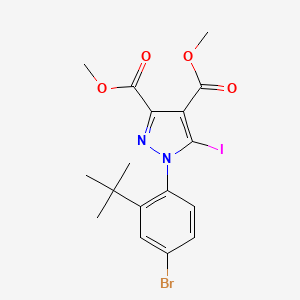
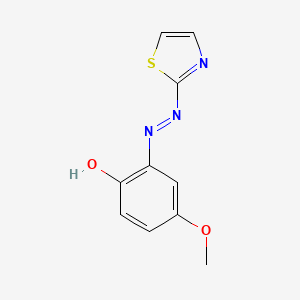
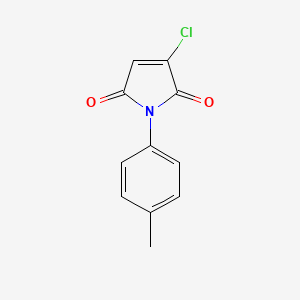
![N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-[4-(2-chlorobenzyl)piperazin-1-yl]acetohydrazide](/img/structure/B11962715.png)

